molecular formula C7H7N3O B13899832 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one

3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one

Cat. No.: B13899832
M. Wt: 149.15 g/mol
InChI Key: UDGCYXBHQYHMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes several steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using safer reagents, and ensuring efficient purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrazines, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one stands out due to its unique structural features and diverse biological activities.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H7N3O/c1-5-4-9-10-3-2-8-7(11)6(5)10/h2-4H,1H3,(H,8,11)

InChI Key

UDGCYXBHQYHMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC=CN2N=C1

Origin of Product

United States

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